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Compound of Interest

Compound Name: 2-(Prop-1-EN-1-YL)benzaldehyde

Cat. No.: B13798960

Get Quote

Structural Identity, Synthesis, and Application in
Heterocyclic Chemistry[1][2]

Nomenclature & Structural Identity
Preferred IUPAC Name: (E)-2-(Prop-1-en-1-yl)benzaldehyde

While often referred to colloquially as o-propenylbenzaldehyde, the precise IUPAC designation
requires defining the position of the double bond within the substituent and the stereochemistry.

o Principal Group: Benzaldehyde (C1 attached to the formyl group).[1]
¢ Substituent: Prop-1-en-1-yl (attached at C2).

o Stereochemistry: The (E)-isomer (trans) is the thermodynamically stable form and the
primary precursor for electrocyclization reactions.

Cheminformatics Data:
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Identifier Value

62708-40-1 ((E)-isomer); 29107-74-4

CASRN (unspecified)

Molecular Formula C10H100

Molecular Weight 146.19 g/mol

SMILES C/C=C/C1=CC=CC=C1C=0

InChlKey IRWAASIGTLXGMV-UHFFFAOY SA-N

Critical Isomer Distinction: Researchers must distinguish this compound from its isomers, which
exhibit vastly different reactivity profiles:

o 2-Allylbenzaldehyde: 2-(Prop-2-en-1-yl)benzaldehyde (Non-conjugated).

e 2-lIsopropenylbenzaldehyde: 2-(Prop-1-en-2-yl)benzaldehyde (Branched).

Synthetic Pathways: The "Gold Standard" Protocols

For pharmaceutical applications requiring high stereopurity, Transition Metal-Catalyzed Cross-
Coupling (Suzuki-Miyaura or Heck) is superior to non-selective Wittig olefination.

A. Suzuki-Miyaura Cross-Coupling (Recommended)

This method offers the highest stereocontrol by utilizing stereodefined propenylboronic acids.
Reaction Logic:

Experimental Protocol:

e Scale: 5.0 mmol

o Stereoselectivity: >98:2 E:Z

Step-by-Step Methodology:
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e Preparation: In a dry Schlenk flask, charge 2-bromobenzaldehyde (925 mg, 5.0 mmol),
(E)-1-propenylboronic acid (645 mg, 7.5 mmol), and Pd(PPhs)s (290 mg, 5 mol%).

e Solvent System: Add degassed 1,4-Dioxane (20 mL) and 2M aqueous K2COs (5 mL). The
biphasic system is crucial for the catalytic cycle (transmetalation).

e Reaction: Heat the mixture to 80°C for 16 hours under an argon atmosphere. Monitor by TLC
(Rf ~0.5 in Hexane/EtOAc 9:1).

o Work-Up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with Brine (20
mL). Dry over MgSOa4 and concentrate in vacuo.

 Purification: Flash column chromatography (SiO2z, Hexane/EtOAc 95:5) yields the pure (E)-
isomer as a pale yellow oil.

Key Insight: The use of (E)-1-propenylboronic acid ensures the formation of the trans-isomer,
which is essential for subsequent electrocyclization reactions.

Reactivity & Mechanism: The Electrocyclization
Gateway

The primary value of o-propenylbenzaldehyde in drug discovery lies in its ability to undergo 67t-
Electrocyclization to form substituted quinolines and naphthalenes.

A. Electrocyclic Ring Closure (61t-ERC)

The mechanism involves the condensation of o-propenylbenzaldehyde with an amine (e.g.,
aniline) to form an o-propenyl-N-phenylimine, followed by a thermally allowed 671t-
electrocyclization.

Reaction Pathway:
o Condensation: Formation of the Schiff base (imine).

» Electrocyclization: The 1,3,5-hexatriene system (imine + phenyl ring + propenyl group)
undergoes a disrotatory ring closure.

o Aromatization: Oxidation/elimination yields the quinoline core.
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Diagram 1: Synthesis & Reactivity Pathway
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Caption: Synthesis of (E)-2-(prop-1-en-1-yl)benzaldehyde via Suzuki coupling and its

conversion to quinolines via 61t-electrocyclization.

Applications in Pharmacophore Construction

The o-propenylbenzaldehyde scaffold serves as a versatile "linchpin” for constructing complex

heterocycles found in bioactive alkaloids and synthetic drugs.

Key Transformations:

Reaction Type

Reagent

Product Class

Mechanism

Aniline / Acid Cat.[2]

Doebner-Miller /

Condensation Quinolines )
[3114] Skraup Logic
o o Cross-Linking
Wittig PhsP=CH: Divinylbenzene
Monomer
o 2-Propenylbenzoic )
Oxidation KMnOa / NaClO:z ) Phthalide Precursor
Acid
o ) ) Valence
Cyclization Lewis Acid / Heat Naphthalene o
Tautomerization

Case Study: Quinoline Synthesis The reaction of o-propenylbenzaldehyde with anilines

provides direct access to 2-substituted quinolines, a core structure in antimalarial drugs (e.g.,

Chloroquine analogs) and kinase inhibitors. The trans-geometry of the propenyl group is
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critical; the cis-isomer suffers from steric clash in the transition state, reducing cyclization
efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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propenylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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